molecular formula C8H14O2 B097005 Ethyl 2,2-dimethylcyclopropanecarboxylate CAS No. 16783-11-2

Ethyl 2,2-dimethylcyclopropanecarboxylate

Cat. No. B097005
CAS RN: 16783-11-2
M. Wt: 142.2 g/mol
InChI Key: OMQDMPAJKBUQSL-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylcyclopropanecarboxylate is a chemical compound . It is also known as Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate . The molecular formula is C8H14O2 .


Synthesis Analysis

The enzymatic preparation of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA), a key chiral intermediate for the synthesis of Cilastatin, from 2,2-dimethylcyclopropane carboxylate (DMCPE) has attracted much attention . The process involves the use of lipase Novozym 435 and a N,N-dimethylformamide (DMF)–water medium .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethylcyclopropanecarboxylate is based on its molecular formula, C8H14O2 . More detailed structural information can be obtained from databases like ChemSpider .


Chemical Reactions Analysis

The enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) in a N,N-dimethylformamide (DMF)–water medium using lipase Novozym 435 has been reported . The reaction parameters such as buffer pH, ionic strength, substrate concentration, reaction temperature, and reaction time were examined .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,2-dimethylcyclopropanecarboxylate can be inferred from its molecular structure and formula, C8H14O2 . Detailed properties can be found in chemical databases like ChemSpider .

Scientific Research Applications

1. Synthon for Pyrethroids Ethyl 2,2-dimethylcyclopropanecarboxylate is used as a versatile synthon for the preparation of cis-pyrethroids, demonstrating its importance in the synthesis of these compounds (Babler & Invergo, 1981).

2. Oxidative Scission in Organic Synthesis This compound undergoes oxidative ring opening, leading to the formation of various organic molecules. For instance, its reaction with RuO4 results in the regioselective scission of certain bonds, which is a crucial step in organic synthesis (Graziano et al., 1996).

3. Enzymatic Resolution in Ionic Liquid-Containing System In an ionic liquid-containing system, enzymatic resolution of ethyl 2,2-dimethylcyclopropanecarboxylate leads to the production of S-(+)-2,2-dimethylcyclopropanecarboxylic acid, a process useful for obtaining enantiomerically pure substances (Wang, 2013).

4. Halogenation and Stereoselectivity The compound can undergo halogenation, leading to various derivatives. Studies have shown how different halogens interact with the molecule, contributing to the field of stereochemistry (Muramatsu et al., 1984).

5. Applications in Bioorganic Chemistry Ethyl 2,2-dimethylcyclopropanecarboxylate has applications in bioorganic chemistry, particularly in the synthesis of enzyme inhibitors, which are crucial in pharmaceutical research (Boztaş et al., 2019).

7. Biocatalytic Activity in Ionic Systems Its biocatalytic activity has been explored in ionic systems, demonstrating its potential in green manufacturing and industrial applications (He Junyao, 2010).

8. Evidence for Electron Transfer Mechanisms The compound's reactions provide evidence for electron transfer mechanisms in organic reactions, offering insights into the fundamental aspects of chemical reactivity (Piccialli et al., 2002).

Future Directions

The future directions in the research and application of Ethyl 2,2-dimethylcyclopropanecarboxylate could involve improving the enzymatic resolution process for the preparation of S-(+)-DMCPA . This could include optimizing the reaction conditions and exploring the use of other enzymes or catalysts .

properties

IUPAC Name

ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQDMPAJKBUQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937396
Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethylcyclopropanecarboxylate

CAS RN

16783-11-2
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16783-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
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Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
F Liang, J Huang, J He, P Wang - Biotechnology and Bioprocess …, 2012 - Springer
S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) is a key chiral intermediate for the synthesis of Cilastatin. The enzymatic preparation of S-(+)-DMCPA has attracted much …
Number of citations: 11 link.springer.com
F Ren, P Wang, J Huang, J He - Biotechnology & Biotechnological …, 2012 - Taylor & Francis
Optically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid [S-(+)-DMCPA], an important chiral building block for the production of Cilastatin, was prepared by enzymatic resolution of …
Number of citations: 4 www.tandfonline.com
W Pu, ZHU Jianan, HE Junyao - Chinese Journal of Catalysis, 2010 - cjcatal.com
Abstract: S-(+)-2, 2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) was synthesized by asymmetric hydrolysis of racemic ethyl-2, 2-dimethylcyclopropane carboxylate (DMCPE) …
Number of citations: 9 www.cjcatal.com
Y Zhang, J Pan, ZJ Luan, GC Xu, S Park… - Applied and …, 2014 - Am Soc Microbiol
A novel nonheme chloroperoxidase (RhEst1), with promiscuous esterase activity for enantioselective hydrolysis of ethyl (S)-2,2-dimethylcyclopropanecarboxylate, was identified from a …
Number of citations: 14 journals.asm.org
J He, S Yuan, P Wang, N Wang - Journal of Industrial …, 2012 - academic.oup.com
A new bacterial strain, E105, has been introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl…
Number of citations: 3 academic.oup.com
J Huang, R Yan, J He, P Wang - Applied biochemistry and biotechnology, 2016 - Springer
A highly enantioselective lipase from Tsukamurella tyrosinosolvents E105 was purified via ultrasonic extraction, precipitation, and chromatographic steps. The enzyme was purified …
Number of citations: 4 link.springer.com
RG Salomon, MF Salomon… - The Journal of Organic …, 1975 - ACS Publications
Vinylcyclopropanation of olefinsby copper-catalyzed reaction with vinyldiazomethane is a short and conve-nient synthesis of vinylcyclopropanes. Though all coppersalts examined …
Number of citations: 52 pubs.acs.org
Q Chen, HL Yu, X Cheng, JH Xu - Journal of Molecular Graphics and …, 2018 - Elsevier
The esterase RhEst1 can catalyze the asymmetric hydrolysis of ethyl (±)-2,2-dimethylcyclopropane carboxylate (DmCpCe), yielding a pharmaceutically relevant (S)-carboxylic acid. A …
Number of citations: 7 www.sciencedirect.com
MP Doyle, MN Protopopova - Tetrahedron, 1998 - Elsevier
In 1966 Nozaki, Moriuti, Takaya, and Noyori reported the first enantiocontrolled catalytic intermolecular cyclopropanation reaction. l Using a salicylaldimine ligand for copper (II) that …
Number of citations: 398 www.sciencedirect.com
Q Chen, ZJ Luan, HL Yu, X Cheng, JH Xu - Journal of Molecular Graphics …, 2015 - Elsevier
A new carboxylic esterase RhEst1 which catalyzes the hydrolysis of (S)-(+)-2,2-dimethylcyclopropanecarboxylate (S-DmCpCe), the key chiral building block of cilastatin, was identified …
Number of citations: 8 www.sciencedirect.com

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